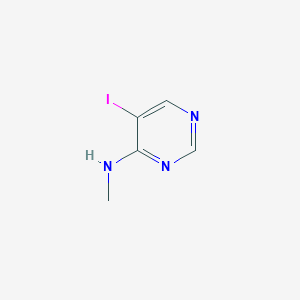

5-iodo-N-methylpyrimidin-4-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-iodo-N-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQNKFMXAOIMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301329 | |

| Record name | 5-Iodo-N-methyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91416-97-6 | |

| Record name | 5-Iodo-N-methyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91416-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-N-methyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodo N Methylpyrimidin 4 Amine

Direct Iodination Approaches for N-Methylpyrimidin-4-amine Precursors

Direct iodination methods offer a straightforward pathway to 5-iodo-N-methylpyrimidin-4-amine by treating the N-methylpyrimidin-4-amine substrate with an iodinating agent. The key to this approach lies in the regioselective introduction of iodine at the C5-position.

The C5-position of the pyrimidine (B1678525) ring in N-methylpyrimidin-4-amine is susceptible to electrophilic attack, making regioselective iodination a feasible strategy. Various reagents and conditions have been developed to achieve this transformation with high selectivity. rsc.org

N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of various organic compounds, including aromatic and heterocyclic systems. organic-chemistry.orgwikipedia.org It serves as a source of an electrophilic iodine species that can readily react with electron-rich substrates. commonorganicchemistry.com The reaction of N-methylpyrimidin-4-amine with NIS typically proceeds under mild conditions to afford this compound. prepchem.comcommonorganicchemistry.com The use of NIS is advantageous due to its solid nature, ease of handling, and generally high yields in iodination reactions. chemicalbook.com

For instance, the iodination of 2-amino-6-methyl-4-pyrimidinol, a related pyrimidine derivative, is successfully achieved using N-iodosuccinimide in glacial acetic acid. prepchem.com This highlights the utility of NIS for the C5-iodination of pyrimidine rings.

A combination of molecular iodine (I₂) and a nitrate (B79036) salt, such as silver nitrate (AgNO₃), provides another effective method for the regioselective iodination of pyrimidines at the C5-position. nih.gov In this system, the nitrate salt acts as an oxidizing agent to generate a more potent electrophilic iodine species from I₂. This method has been shown to be effective for the iodination of various pyrimidine derivatives. nih.gov

Catalyst Systems and Reaction Conditions for Direct Iodination

The efficiency and environmental impact of direct iodination reactions can be significantly influenced by the choice of catalyst and reaction conditions. Modern synthetic methods increasingly focus on minimizing solvent waste and energy consumption.

Mechanochemistry, specifically solvent-free mechanical grinding, has emerged as a green and efficient alternative to traditional solution-phase synthesis. rsc.orgrsc.org This technique involves the grinding of solid reactants together, often in a mortar and pestle or a ball mill, to initiate a chemical reaction. mdpi.comresearchgate.net For the synthesis of this compound, a solvent-free approach using iodine and a nitrate salt like AgNO₃ under mechanical grinding conditions can be employed. nih.gov This method offers several advantages, including reduced reaction times (often 20-30 minutes), high yields (ranging from 70-98%), and a simplified work-up procedure. nih.gov The reaction is often exothermic, indicating the activation of the reactants through grinding. mdpi.com

Table 1: Iodination of Pyrimidine Derivatives using I₂ and AgNO₃ under Solvent-Free Grinding Conditions nih.gov

| Substrate | Product | Time (min) | Yield (%) |

| Uracil (B121893) | 5-Iodo-uracil | 30 | 90 |

| Uridine | 5-Iodo-uridine | 20 | 83 |

| 2'-Deoxyuridine | 5-Iodo-2'-deoxyuridine | 20 | 86 |

| 2'-O-Methyluridine | 5-Iodo-2'-O-methyluridine | 15 | 98 |

This table is illustrative of the general method's effectiveness for pyrimidine iodination and is based on findings for related structures. nih.gov

While solvent-free methods are highly desirable, reactions in aqueous media also represent a green chemistry approach. The iodination of certain aromatic compounds can be carried out in water, which is a safe, non-toxic, and inexpensive solvent. sciencemadness.org Although specific examples for the aqueous iodination of N-methylpyrimidin-4-amine are less commonly reported than solvent-free or organic solvent-based methods, the principle of using water as a medium for electrophilic iodination is established for other activated aromatic systems.

Synthesis via Halogen Exchange Reactions

The introduction of an iodine atom onto the pyrimidine ring can, in principle, be accomplished via a halogen exchange reaction, where a more readily available halopyrimidine, such as a chloro or bromo derivative, is converted to the corresponding iodo compound. The Finkelstein reaction is a classical example of such a transformation, typically involving the exchange of alkyl halides. iitk.ac.inyoutube.com However, for aromatic and heteroaromatic systems like pyrimidines, direct SNAr-type displacement of a halide with iodide is often challenging.

A more effective approach for aryl and heteroaryl systems is the copper-catalyzed aromatic Finkelstein reaction. This method facilitates the conversion of aryl bromides to aryl iodides at C(sp²) centers and represents a viable, though less common, strategy for synthesizing 5-iodopyrimidines from their 5-bromo counterparts. nih.gov The reaction typically employs a copper(I) catalyst in the presence of an iodide salt. The mechanism is thought to proceed through an oxidative addition, halide exchange, and reductive elimination sequence. nih.gov

| Reactant | Reagent | Product | Reaction Type |

| 5-Bromo-N-methylpyrimidin-4-amine | NaI, Cu(I) catalyst | This compound | Copper-Catalyzed Halogen Exchange |

| 5-Chloro-N-methylpyrimidin-4-amine | NaI, Cu(I) catalyst | This compound | Copper-Catalyzed Halogen Exchange |

This table illustrates a plausible application of the aromatic Finkelstein reaction for the synthesis of the target compound. Specific conditions would require experimental optimization.

Multi-Step Synthetic Routes from Simpler Precursors

Complex molecules like this compound are often constructed through multi-step sequences that build the core heterocyclic structure first, followed by the installation of the desired functional groups.

Condensation and Cyclization Methodologies for Pyrimidine Ring Formation

The formation of the pyrimidine ring is a cornerstone of the synthesis. The Pinner synthesis is a versatile and long-standing method that involves the condensation of an amidine with a β-dicarbonyl compound or its equivalent. slideshare.netslideshare.net To construct a precursor for this compound, one could envision a reaction between N-methylguanidine (or a related amidine) and a suitable three-carbon component to form the N-methylated pyrimidine core. For instance, the condensation of an amidine with a β-keto ester can yield a hydroxypyrimidine. slideshare.net

Another relevant approach involves the cyclization of an α-formyl-β-formylaminopropionitrile salt with acetamidine hydrochloride to produce 2-methyl-4-aminopyrimidines. google.com By analogy, using a suitably substituted N-methylated amidine could provide a direct route to an N-methylpyrimidin-4-amine scaffold, which can then be further functionalized.

A general representation of the Pinner synthesis is as follows:

| Amidine | 1,3-Dicarbonyl Compound | Product |

| N-Methylguanidine | Malondialdehyde | N-Methylpyrimidin-4-amine |

| Acetamidine | Ethyl Acetoacetate | 2,6-Dimethyl-4-hydroxypyrimidine |

This interactive table shows examples of the Pinner synthesis for forming pyrimidine rings.

Functional Group Interconversion Strategies Leading to the Target Compound

Once a suitable pyrimidine core is synthesized, functional group interconversions are employed to arrive at the final product. A common strategy involves starting with a more easily accessible pyrimidine, such as one bearing a chloro or hydroxyl group at the 4-position, and an unsubstituted 5-position.

A plausible synthetic sequence could begin with a 4-chloropyrimidine. The N-methylamino group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the 4-position is displaced by methylamine.

The subsequent iodination at the 5-position is a key step. The pyrimidine ring is generally electron-deficient, but the amino group at C4 is activating, directing electrophiles to the 5-position. Electrophilic iodination can be effectively carried out using reagents like N-iodosuccinimide (NIS), often in the presence of an acid catalyst such as sulfuric acid or trifluoroacetic acid, which activates the iodinating agent. researchgate.net The synthesis of the related compound 4-chloro-5-iodo-6-methyl-pyrimidin-2-amine further supports the viability of introducing iodine at the 5-position of a pre-functionalized pyrimidine ring. sigmaaldrich.com

A potential synthetic pathway is outlined below:

Amination: Reaction of 4,5-dichloropyrimidine with methylamine to selectively displace the chlorine at the 4-position, yielding 5-chloro-N-methylpyrimidin-4-amine.

Iodination (Halogen Exchange): Conversion of the 5-chloro derivative to this compound, potentially via a copper-catalyzed Finkelstein-type reaction.

Alternatively:

Iodination: Direct iodination of N-methylpyrimidin-4-amine at the 5-position using NIS.

Chlorination and Amination: Starting from a pyrimidin-4-ol, chlorination with a reagent like phosphorus oxychloride (POCl₃) followed by reaction with methylamine.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods, including the reduction of solvent use and the application of aqueous reaction media.

Solvent-Free Synthesis

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste and often leading to shorter reaction times and simpler work-up procedures. The synthesis of aminopyrimidines has been successfully demonstrated under such conditions. For example, 2-aminopyrimidine derivatives have been synthesized in high yields by the fusion of 2-amino-4,6-dichloropyrimidine with various amines in the presence of a base, without any solvent. mdpi.comnih.gov This approach, involving the direct reaction of a chloropyrimidine with an amine under heating, is directly analogous to a potential step in the synthesis of this compound.

Another green method is the use of microwave irradiation in solvent-free conditions to promote the condensation of substituted guanidines with β-diketones, yielding 2-(substituted amino)pyrimidines in a one-pot procedure. oup.com Furthermore, the direct iodination of pyrimidine derivatives has been achieved by mechanical grinding of the substrate with iodine and a nitrate salt under solvent-free conditions, presenting a green alternative for the iodination step. nih.gov

| Reaction Type | Conditions | Green Advantage |

| Amination | Heating a chloropyrimidine with an amine | Solvent-free, reduced waste |

| Pyrimidine Formation | Microwave irradiation of guanidine and dicarbonyl | Solvent-free, rapid |

| Iodination | Mechanical grinding with iodine | Solvent-free, mild conditions |

This table summarizes green, solvent-free approaches applicable to the synthesis of the target compound.

Aqueous Media Reactions

The use of water as a solvent is highly desirable from a green chemistry perspective due to its low cost, non-toxicity, and non-flammability. While many organic reactions are hampered by the low solubility of reactants in water, specialized conditions can enable aqueous synthesis. Research has shown the feasibility of forming pyrimidine ribonucleosides in aqueous microdroplets, demonstrating that the fundamental condensation reactions for pyrimidine synthesis can proceed in an aqueous environment. pnas.orgnih.govresearchgate.net Although this specific method is geared towards prebiotic chemistry, it underscores the potential for developing water-based syntheses for pyrimidine derivatives. The synthesis of pyrimidines has also been reported via the hydrolysis of lithium cyanamide (Li₂CN₂) in aqueous acid to generate urea in situ, which is then condensed to form the pyrimidine ring. oup.com This highlights that key intermediates can be generated and utilized in water.

While a fully aqueous synthesis for this compound is not prominently documented, these findings suggest that future research could lead to the development of such environmentally friendly routes.

Atom Economy and Sustainability Considerations

The concept of atom economy, a cornerstone of green chemistry, is pivotal in assessing the efficiency of a chemical synthesis. numberanalytics.comjocpr.com It measures the proportion of reactant atoms that are incorporated into the desired product, with the remainder being lost as byproducts or waste. numberanalytics.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com The ideal atom economy is 100%, which is characteristic of addition reactions where all reactant atoms are found in the single product.

In the context of synthesizing this compound, traditional iodination methods often employ reagents and conditions that result in poor atom economy and significant environmental footprints. For instance, the use of stoichiometric amounts of iodinating agents and harsh reaction conditions can lead to the formation of substantial waste.

For a hypothetical synthesis of this compound, we can consider the reaction of N-methylpyrimidin-4-amine with an iodinating agent such as N-iodosuccinimide (NIS).

Hypothetical Reaction Scheme:

N-methylpyrimidin-4-amine + N-iodosuccinimide → this compound + Succinimide

To assess the sustainability of this and other potential synthetic routes, several green chemistry metrics are employed beyond atom economy. These include Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), which provide a more holistic view by considering the masses of all materials used in a process, including solvents, reagents, and processing aids.

Modern synthetic strategies are increasingly focusing on the development of greener alternatives. For the synthesis of amines, this includes the use of renewable feedstocks and catalytic methods to replace traditional, less atom-economical approaches like the Gabriel synthesis. rsc.org For the iodination step, recent research has highlighted more environmentally benign methods. For example, the use of molecular iodine with a mild oxidizing agent like sodium nitrite in a recoverable solvent such as acetonitrile presents a greener alternative to traditional methods that use strong acids. This approach offers high yields and regioselectivity under ambient conditions.

Another innovative and sustainable approach is the use of mechanical grinding under solvent-free conditions. The iodination of pyrimidine derivatives has been successfully achieved using solid iodine and silver nitrate, offering short reaction times, high yields, and significantly reduced environmental impact due to the absence of solvents.

Reactivity and Chemical Transformations of 5 Iodo N Methylpyrimidin 4 Amine

Cross-Coupling Reactions at the C5-Iodo Position

The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the iodo substituent, facilitates a range of metal-catalyzed cross-coupling reactions. These transformations are pivotal for the construction of more complex molecules with potential applications in medicinal chemistry and materials science.

Palladium catalysts are extensively used to forge new carbon-carbon and carbon-heteroatom bonds at the C5 position of 5-iodo-N-methylpyrimidin-4-amine. These reactions are valued for their efficiency, functional group tolerance, and the ability to create diverse molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds. nih.gov This reaction couples an organoboron compound with an organic halide or triflate. nih.gov In the context of this compound, this methodology allows for the introduction of various aryl and alkyl groups at the C5 position.

The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. nih.gov The use of electron-donating and sterically demanding phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. nih.gov A variety of palladium precursors and ligands have been successfully employed, often in combination with a base such as potassium carbonate or potassium phosphate. nih.gov While aryl chlorides were historically challenging substrates, advancements in catalyst systems, particularly those using bulky electron-rich phosphine ligands, have enabled their effective use in Suzuki-Miyaura couplings. uwindsor.ca

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl/Alkyl Boronic Acid | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Phenyl-N-methylpyrimidin-4-amine | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-(4-Methoxyphenyl)-N-methylpyrimidin-4-amine | 92 |

This table is illustrative and based on typical conditions reported for similar substrates. Actual yields may vary depending on specific reaction conditions.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a cornerstone of modern organic synthesis for constructing sp²-sp carbon-carbon bonds and is widely applied in the synthesis of pharmaceuticals, natural products, and organic materials. nih.gov The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org

In the case of this compound, the Sonogashira coupling provides a direct route to 5-alkynyl-N-methylpyrimidin-4-amines. These products are valuable intermediates for further transformations. Research has shown that various terminal alkynes can be coupled with iodopyrimidines in good to excellent yields. scirp.org The development of copper-free Sonogashira protocols has also gained attention to avoid the formation of undesired alkyne homocoupling (Glaser coupling) products. rsc.org

A study on a related compound, 6-N,N-di-Boc-amino-5-iodo-2-methyl pyrimidin-4-ol, demonstrated a novel microwave-assisted tandem Heck–Sonogashira reaction with terminal alkynes, leading to the formation of 5-enynyl substituted pyrimidines. acs.org This highlights the potential for tandem reactions involving the C5-iodo position. Furthermore, the synthesis of 5-alkynyl-L-histidines has been successfully achieved through the Sonogashira coupling of protected 5-iodo-L-histidines, showcasing the applicability of this reaction to complex, functionalized substrates. researchgate.net

Table 2: Examples of Sonogashira Coupling Reactions

| Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | N-Methyl-5-(phenylethynyl)pyrimidin-4-amine | 90 |

| Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | THF | N-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine | 88 |

This table is illustrative and based on typical conditions reported for similar substrates. Actual yields may vary depending on specific reaction conditions.

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgwikipedia.org This reaction is a versatile method for the synthesis of substituted alkenes and has been widely applied in organic synthesis. libretexts.org The reaction typically proceeds in the presence of a base and a palladium catalyst. wikipedia.org

For this compound, the Heck reaction enables the introduction of alkenyl groups at the C5 position. The reaction generally exhibits high trans selectivity. organic-chemistry.org The choice of catalyst, ligand, base, and solvent can significantly influence the outcome of the reaction. While traditional Heck reactions often require high temperatures, advancements have led to the development of catalyst systems that operate under milder conditions. nih.gov The use of silver salts can sometimes minimize alkene isomerization side reactions. uniurb.it A reductive variant of the Heck reaction has also been developed, which offers alternative pathways for alkene functionalization. nih.govnih.gov

Table 3: Examples of Heck Reactions

| Alkene | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | (E)-N-Methyl-5-(2-phenylvinyl)pyrimidin-4-amine | 80 |

| Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | (E)-Methyl 3-(4-(methylamino)pyrimidin-5-yl)acrylate | 75 |

This table is illustrative and based on typical conditions reported for similar substrates. Actual yields may vary depending on specific reaction conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials. mdpi.com

Table 4: Hypothetical Buchwald-Hartwig Amination Reactions

| Amine | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Piperidine (B6355638) | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | N-Methyl-5-(piperidin-1-yl)pyrimidin-4-amine |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 4-((4-(Methylamino)pyrimidin-5-yl)morpholine |

This table is hypothetical and illustrates potential reactions based on the principles of Buchwald-Hartwig amination.

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent an important alternative to palladium-catalyzed methods for the formation of carbon-heteroatom and carbon-carbon bonds. rsc.orgkaust.edu.sa The classic Ullmann reaction involves the copper-promoted coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. organic-chemistry.org

While palladium catalysis is often preferred, copper catalysis offers unique reactivity and can be more cost-effective. rsc.org Copper-catalyzed reactions can be used for N-arylation, O-arylation, and S-arylation. organic-chemistry.orgnih.gov Recent advancements have led to the development of more efficient copper-catalyzed systems that operate under milder conditions, sometimes even in the absence of a ligand. mdpi.com For this compound, a copper-catalyzed Ullmann-type reaction could potentially be used to introduce various nucleophiles at the C5 position. For instance, coupling with phenols would yield 5-aryloxy derivatives, while coupling with thiols would give 5-arylthio compounds.

Table 5: Potential Copper-Catalyzed Ullmann-Type Coupling Reactions

| Nucleophile | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenol | CuI / L-proline | K₂CO₃ | DMSO | N-Methyl-5-phenoxypyrimidin-4-amine |

| Thiophenol | Cu₂(OTf)₂•C₆H₆ | Cs₂CO₃ | Pyridine | N-Methyl-5-(phenylthio)pyrimidin-4-amine |

This table is illustrative of potential applications of copper-catalyzed coupling reactions and is based on general methodologies.

Chemo- and Regioselectivity in Cross-Coupling Transformations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a suitable substrate for such transformations. The carbon-iodine bond at the C5 position is the primary site of reactivity in these reactions.

Sonogashira Coupling: The Sonogashira reaction, which forms carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, is a key transformation for this compound. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The iodinated C5 position of the pyrimidine ring is highly susceptible to this coupling, allowing for the introduction of various alkynyl groups. nih.gov This chemoselectivity is crucial for the synthesis of more complex molecules where other positions on the pyrimidine ring or the N-methylamine group remain unreacted. nih.gov The general mechanism for the Sonogashira coupling involves a catalytic cycle with both palladium and copper. The palladium catalyst undergoes oxidative addition to the aryl halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product. youtube.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another powerful tool for forming carbon-carbon bonds, this time between an organoboron compound and an organic halide. libretexts.orgorganic-chemistry.org In the case of this compound, the C5-iodo group readily participates in Suzuki coupling reactions. nih.govresearchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at this position. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by transmetalation with a boronic acid or ester (activated by a base), and finally, reductive elimination to give the coupled product and regenerate the catalyst. libretexts.org

Buchwald-Hartwig Amination: While the primary focus is often on C-C bond formation, the C-I bond can also be a handle for C-N bond formation via the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of a new amino group at the C5 position, further functionalizing the pyrimidine core. The reaction is catalyzed by palladium complexes with specialized phosphine ligands and requires a base. youtube.com The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by coordination of the amine, deprotonation, and reductive elimination to form the new C-N bond. nih.govlibretexts.org

The chemo- and regioselectivity of these cross-coupling reactions are generally high, with the reaction occurring exclusively at the C5-iodo position. This is due to the inherent reactivity of the carbon-iodine bond compared to other potential reaction sites on the molecule under typical palladium-catalyzed conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups or containing a good leaving group like iodine. nih.gov

Substitution of the Pyrimidine Halogen by Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The iodine atom at the C5 position of this compound can be displaced by a variety of nucleophiles. This reaction provides a direct route to introduce diverse functionalities onto the pyrimidine ring.

Amines: Reaction with primary or secondary amines can lead to the formation of 5-amino-N-methylpyrimidin-4-amine derivatives. These reactions are often carried out at elevated temperatures, sometimes in the presence of a base. The nucleophilicity of the amine plays a significant role in the reaction rate.

Thiols: Thiolates, being excellent nucleophiles, can readily displace the iodine atom to form 5-(alkylthio)- or 5-(arylthio)-N-methylpyrimidin-4-amine derivatives. chemrxiv.orgnih.gov These reactions are typically efficient and proceed under relatively mild conditions.

Alkoxides: Alkoxides can also serve as nucleophiles, leading to the formation of 5-alkoxy-N-methylpyrimidin-4-amine derivatives. Strong bases are generally required to generate the alkoxide from the corresponding alcohol.

The general mechanism for SNAr involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent departure of the iodide ion restores the aromaticity of the ring and yields the substituted product.

Competitive Reactions at Other Pyrimidine Positions and Selectivity Control

In principle, nucleophilic attack could also occur at other positions on the pyrimidine ring, such as C2, C4, or C6. However, the reactivity of these positions is influenced by the electronic effects of the ring nitrogen atoms and the existing substituents. stackexchange.com In pyrimidine systems, the C4 and C2 positions are generally more electrophilic and thus more susceptible to nucleophilic attack than the C5 position. stackexchange.com The presence of the amino group at C4 and the N-methyl group can influence the electronic distribution and steric accessibility of the ring positions.

Control of selectivity in SNAr reactions on substituted pyrimidines is a key consideration. rsc.org Factors that can be manipulated to favor substitution at a specific position include:

Reaction Conditions: Temperature, solvent, and the nature of the base can influence the regioselectivity of the reaction. nih.gov

Nature of the Nucleophile: The size and reactivity of the incoming nucleophile can play a role in determining the site of attack.

Leaving Group: The nature of the leaving group is also critical. Iodine is an excellent leaving group, which facilitates substitution at the C5 position.

In the case of this compound, the inherent reactivity of the C-I bond generally directs nucleophilic substitution to the C5 position under standard SNAr conditions.

Electrophilic Aromatic Substitution on the Pyrimidine Ring (considerations and limitations)

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are fundamental transformations for many aromatic systems. masterorganicchemistry.commasterorganicchemistry.com However, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency deactivates the ring towards electrophilic attack, making EAS reactions on pyrimidines significantly more challenging than on electron-rich aromatic rings like benzene. wikipedia.org

For this compound, the prospects for electrophilic aromatic substitution are further complicated by the existing substituents. The amino group at C4 is an activating group, but its effect is counteracted by the strong deactivating effect of the pyrimidine nitrogens. The N-methyl group has a minor electronic effect. Furthermore, under the acidic conditions often required for EAS reactions, the basic nitrogen atoms of the pyrimidine ring and the exocyclic amino group are likely to be protonated. wikipedia.org This protonation would further deactivate the ring, making it even less susceptible to electrophilic attack. chemistrysteps.comlibretexts.org

Therefore, direct electrophilic aromatic substitution on the pyrimidine ring of this compound is generally not a feasible synthetic strategy. The harsh conditions required would likely lead to decomposition or reaction at the N-methylamine moiety rather than the desired ring substitution.

Reactions Involving the N-Methylamine Moiety

The N-methylamine group at the C4 position provides another site for chemical modification, offering opportunities to further elaborate the structure of the molecule.

Alkylation and Acylation Reactions of the Amine

The secondary amine of the N-methylamine group can undergo typical amine reactions such as alkylation and acylation.

Alkylation: Reaction with alkyl halides or other alkylating agents can introduce a second alkyl group onto the nitrogen atom, forming a tertiary amine. This reaction would likely require a base to deprotonate the amine and enhance its nucleophilicity.

Acylation: The N-methylamine can be acylated using acyl chlorides or anhydrides to form the corresponding N-acetyl-N-methyl derivative. This reaction is often used to protect the amino group or to introduce a new functional handle. Friedel-Crafts acylation, a classic EAS reaction, is generally not applicable directly to the pyrimidine ring for reasons mentioned above, but acylation of the exocyclic amine is a viable transformation. youtube.com

Protection and Deprotection Strategies for the Amine Functionality

In the multistep synthesis of complex molecules derived from this compound, the protection of the exocyclic N-methylamino group is a critical step. This prevents unwanted side reactions and allows for the selective modification of other parts of the molecule. The choice of a protecting group is dictated by its stability to the subsequent reaction conditions and the ease of its selective removal. Common protecting groups for amino functionalities include carbamates like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

tert-Butyloxycarbonyl (Boc) Group:

The Boc group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of non-acidic conditions. fishersci.co.ukjk-sci.com It is readily introduced by treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. jk-sci.comnih.gov The deprotection is typically accomplished under acidic conditions, such as with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl). fishersci.co.ukcommonorganicchemistry.comnih.gov This orthogonality allows for selective deprotection in the presence of acid-sensitive groups. organic-chemistry.org

Benzyloxycarbonyl (Cbz) Group:

The Cbz group is another valuable protecting group for amines, introduced by reaction with benzyl (B1604629) chloroformate (Cbz-Cl). total-synthesis.comresearchgate.net It is known for its stability towards acidic and basic conditions. total-synthesis.com The primary method for Cbz group removal is catalytic hydrogenolysis, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas). total-synthesis.comorganic-chemistry.orgmissouri.edu This deprotection method is mild and selective, although care must be taken if other reducible functional groups, such as the C-I bond, are present in the molecule.

9-Fluorenylmethoxycarbonyl (Fmoc) Group:

The Fmoc group is particularly important in peptide synthesis but also finds application in general organic synthesis. It is introduced using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). total-synthesis.comwikipedia.org A key feature of the Fmoc group is its lability to basic conditions, commonly being removed by treatment with a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). total-synthesis.comwikipedia.org Its stability towards acidic conditions and catalytic hydrogenolysis makes it orthogonal to both Boc and Cbz groups, offering strategic flexibility in complex syntheses. total-synthesis.comorganic-chemistry.org

The following table summarizes the common protection and deprotection strategies applicable to the amine functionality of this compound.

Table 1: Protection and Deprotection Strategies for the Amine Functionality

| Protecting Group | Protection Reagent(s) | Typical Conditions | Deprotection Reagent(s) | Typical Conditions |

| Boc | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, DMAP) | THF or DCM, Room Temp | Trifluoroacetic acid (TFA) or HCl | DCM or Dioxane, Room Temp |

| Cbz | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Pyridine) | Dioxane/H₂O or DCM, 0°C to Room Temp | H₂, Palladium on Carbon (Pd/C) | Methanol or Ethyl Acetate (B1210297), Room Temp |

| Fmoc | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Base (e.g., NaHCO₃) | Dioxane/H₂O, Room Temp | 20% Piperidine in DMF | DMF, Room Temp |

Reduction Reactions of the C-Iodine Bond (e.g., hydrogenolysis)

The carbon-iodine (C-I) bond in this compound is a versatile functional group that can be replaced with a hydrogen atom through reduction. This transformation, known as reductive deiodination or hydrodeiodination, is a key step for accessing the corresponding N-methylpyrimidin-4-amine scaffold. Catalytic hydrogenation is a primary method for achieving this reduction.

Catalytic Hydrogenation:

This widely used method involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Palladium on carbon (Pd/C) is a highly effective and commonly employed catalyst for the hydrogenolysis of carbon-halogen bonds. masterorganicchemistry.comnih.gov The reaction is typically carried out in a solvent such as methanol, ethanol, or ethyl acetate at room temperature and atmospheric or slightly elevated pressure of hydrogen. rsc.org The process involves the oxidative addition of the C-I bond to the palladium surface, followed by reaction with adsorbed hydrogen and reductive elimination to yield the deiodinated product. masterorganicchemistry.com

The efficiency of the catalyst can be influenced by its physical and chemical properties, such as particle size and the oxidation state of the palladium. nih.gov In some cases, catalyst poisons or additives, like pyridine, can be used to increase the chemoselectivity of the hydrogenation, preventing the reduction of other sensitive groups. nih.gov

Catalytic Transfer Hydrogenation:

An alternative to using flammable hydrogen gas is catalytic transfer hydrogenation. In this method, a hydrogen donor molecule is used to generate hydrogen in situ. Common hydrogen donors include hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), ammonium (B1175870) formate (B1220265), or cyclohexene, in conjunction with a catalyst like Pd/C. nih.gov For instance, the reduction of halogenated nitroarenes has been successfully achieved using hydrazine hydrate and Pd/C, demonstrating the viability of this method for C-halogen bond cleavage. nih.gov This approach often offers excellent selectivity and can be performed under milder conditions.

The table below outlines typical conditions for the reductive deiodination of an aryl iodide.

Table 2: Representative Conditions for the Reduction of the C-Iodine Bond

| Method | Catalyst | Hydrogen Source | Solvent(s) | General Conditions |

| Catalytic Hydrogenation | 5-10% Pd/C | H₂ gas | Methanol, Ethanol, Ethyl Acetate | Room Temperature, 1 atm H₂ |

| Catalytic Transfer Hydrogenation | 5-10% Pd/C | Hydrazine hydrate (N₂H₄·H₂O) | Methanol, Ethanol | Room Temperature to Reflux |

| Catalytic Transfer Hydrogenation | 5-10% Pd/C | Ammonium formate (HCOONH₄) | Methanol | Reflux |

Advanced Spectroscopic and Structural Characterization of 5 Iodo N Methylpyrimidin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful, non-destructive analytical method that provides extensive information about the carbon-hydrogen framework of a molecule. slideshare.net By analyzing the chemical shifts, coupling patterns, and correlations, a detailed structural assignment can be achieved.

The proton NMR (¹H NMR) spectrum offers critical insights into the electronic environment of the hydrogen atoms within a molecule. hw.ac.uk For 5-iodo-N-methylpyrimidin-4-amine, distinct signals are expected for the protons on the pyrimidine (B1678525) ring and the methyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the ring. ucl.ac.uk The protons on the pyrimidine ring, being attached to an electron-deficient aromatic system, are expected to resonate at a lower field (higher ppm value) compared to aliphatic protons. organicchemistrydata.org The presence of the iodine atom and the amino group will further influence the chemical shifts of the ring protons due to their electronic effects. nih.gov

The N-methyl group protons will appear as a distinct signal, typically a singlet unless there is coupling to the amine proton, which can sometimes be observed depending on the solvent and concentration. hw.ac.uk The protons on the pyrimidine ring will exhibit characteristic coupling patterns (e.g., doublets, triplets) depending on their proximity to neighboring protons, which helps in assigning their specific positions on the ring. hw.ac.uk

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.5 | Singlet | - |

| H-6 | 7.8 - 8.2 | Singlet | - |

| N-CH₃ | 3.0 - 3.5 | Singlet or Doublet | J(H,H) if coupled to NH |

| NH | Variable | Broad Singlet | - |

Note: Predicted values are based on general principles and data for similar pyrimidine derivatives. chemicalbook.comchemicalbook.com Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound will give a distinct signal. youtube.com The chemical shifts of the carbon atoms in the pyrimidine ring are typically found in the aromatic region (100-160 ppm). oregonstate.eduwisc.edu The carbon atom bonded to the iodine (C-5) will be significantly influenced by the heavy atom effect, which can sometimes lead to a lower chemical shift than expected based solely on electronegativity. The carbons attached to nitrogen atoms (C-4 and C-6) will also show characteristic downfield shifts. libretexts.orgorganicchemistrydata.org The N-methyl carbon will appear at a much higher field (lower ppm value), characteristic of sp³ hybridized carbons. docbrown.info In proton-decoupled ¹³C NMR spectra, each signal appears as a singlet. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 160 |

| C-4 | 155 - 165 |

| C-5 | 80 - 95 |

| C-6 | 150 - 160 |

| N-CH₃ | 25 - 35 |

Note: Predicted values are based on general principles and data for similar pyrimidine and iodo-substituted aromatic derivatives. chemicalbook.commdpi.com Quaternary carbons, like C-5, often show weaker signals. youtube.com

Two-dimensional (2D) NMR techniques are instrumental in definitively establishing the connectivity between atoms. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For derivatives of this compound with adjacent protons on the ring or on substituents, COSY would show cross-peaks connecting these coupled protons, confirming their proximity. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms (¹H-¹³C). sdsu.edu This is crucial for unambiguously assigning the proton and carbon signals of the N-methyl group and any C-H bonds on the pyrimidine ring. youtube.com

Mass Spectrometry (MS) Characterization

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing its molecular weight and offering clues about its structure. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique that can measure the mass of a molecule to several decimal places. longdom.orglongdom.org This precision allows for the determination of the exact molecular formula of a compound. nih.govnih.gov For this compound (C₅H₆IN₃), the expected monoisotopic mass can be calculated with high accuracy. uni.lu The high resolution of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or FT-ICR, is essential to distinguish between compounds with very similar nominal masses. pnnl.gov

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Predicted Exact Mass (m/z) |

| [M+H]⁺ | C₅H₇IN₃⁺ | 235.9679 |

Note: The predicted exact mass is for the most abundant isotopes of each element.

In the mass spectrometer, molecules are ionized and can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. chemguide.co.uk For this compound, characteristic fragmentation patterns would be expected. The molecular ion peak (M⁺) would be observed, and its odd nominal mass would be consistent with the presence of three nitrogen atoms (the nitrogen rule). libretexts.orgmiamioh.edu

Common fragmentation pathways for pyrimidine derivatives can involve the loss of small molecules or radicals. sapub.org For instance, cleavage of the N-methyl group could occur. The presence of iodine, with its distinct isotopic pattern (although ¹²⁷I is the only stable isotope), would be evident in the mass spectrum. The fragmentation of the pyrimidine ring itself can lead to a series of characteristic ions. sapub.org Analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) experiments, allows for the confirmation of the proposed structure. nih.govmatrixscience.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, a secondary amine, the IR spectrum is expected to exhibit several characteristic absorption bands.

The most diagnostic feature for a secondary amine is the N-H stretching vibration, which typically appears as a single, relatively weak to medium band in the region of 3500–3300 cm⁻¹. docbrown.info This is in contrast to primary amines (R-NH₂), which show two bands in this region due to symmetric and asymmetric stretching modes. youtube.com The C-H stretching vibrations of the methyl group and the pyrimidine ring are expected to be observed in the 3100–2800 cm⁻¹ range.

Other significant vibrations include the N-H bending, which for secondary amines can be found around 1650–1550 cm⁻¹, and the C-N stretching vibrations. docbrown.info For aromatic amines, the C-N stretching band is typically strong and appears in the 1335–1250 cm⁻¹ region. The vibrations associated with the pyrimidine ring (C=C and C=N stretching) are expected within the 1600–1400 cm⁻¹ fingerprint region. The C-I stretching vibration is expected at lower wavenumbers, typically below 600 cm⁻¹, but can be difficult to assign definitively.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3500 - 3300 | Weak-Medium |

| Aromatic/Alkyl C-H | Stretch | 3100 - 2800 | Medium-Strong |

| Secondary Amine (N-H) | Bend | 1650 - 1550 | Variable |

| Pyrimidine Ring (C=N, C=C) | Stretch | 1600 - 1400 | Medium-Strong |

| Aromatic C-N | Stretch | 1335 - 1250 | Strong |

| Alkyl C-N | Stretch | 1250 - 1020 | Medium-Weak |

| C-I | Stretch | < 600 | Medium-Strong |

This table is based on general spectroscopic principles and data from related compounds.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structural information for a crystalline solid, revealing precise atomic coordinates, bond lengths, bond angles, and the nature of intermolecular interactions. Although a crystal structure for this compound has not been reported in the reviewed literature, extensive studies on closely related aminopyrimidine and iodopyrimidine derivatives offer a clear picture of the expected structural motifs.

The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from SCXRD that define the crystalline lattice. These parameters vary depending on the specific molecule and its packing in the solid state. For example, the related compound 5-bromo-4,6-diaminopyrimidine crystallizes in the monoclinic space group P2₁/c. iucr.org In another instance, a study on various substituted pyrimidines found that 2-aminopyrimidine crystallizes in the orthorhombic space group Pna2₁, with unit cell dimensions determined at low temperature (107 K). scispace.com The data for several related pyrimidine derivatives are summarized in the table below to illustrate typical crystallographic parameters.

Table 2: Crystallographic Data for Selected Pyrimidine Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|---|---|

| 5-Bromo-4,6-diaminopyrimidine iucr.org | C₄H₅BrN₄ | Monoclinic | P2₁/c | 3.84 | 16.92 | 10.05 | 90 | 100.1 | 90 | 642.6 | 4 |

| 2-Aminopyrimidine scispace.com | C₄H₅N₃ | Orthorhombic | Pna2₁ | 13.064(3) | 5.753(1) | 12.915(2) | 90 | 90 | 90 | 969.8 | 8 |

| 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate nih.gov | C₉H₁₀ClN₃O·H₂O | Orthorhombic | Pbca | 11.233(3) | 12.067(3) | 16.892(5) | 90 | 90 | 90 | 2289.4 | 8 |

| 5-Phenylpyrimidine researchgate.net | C₁₀H₈N₂ | Orthorhombic | P2₁2₁2₁ | 5.925(1) | 8.358(1) | 16.096(2) | 90 | 90 | 90 | 797.1 | 4 |

This table presents data for related compounds to illustrate typical crystallographic parameters.

The presence of an iodine atom at the C5 position introduces the possibility of halogen bonding. mdpi.com A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic site, such as a nitrogen or oxygen atom. acs.orgacs.org In the context of this compound, the iodine atom could form I···N or I···O halogen bonds with neighboring molecules, competing with or complementing the hydrogen bonding networks. acs.orgresearchgate.net Studies on other halogenated compounds show that these interactions can be highly directional and play a crucial role in crystal engineering. mdpi.comju.edu.jo For example, in the crystal structure of 5-halogeno-1H-isatin-3-oximes, I···O halogen bonds were observed to be a key stabilizing interaction. mdpi.com

The interplay between hydrogen bonds, halogen bonds, and weaker interactions like π-π stacking and C-H···π interactions governs the assembly of individual molecules into one-, two-, or three-dimensional supramolecular architectures. nih.govmdpi.com

In many aminopyrimidine structures, N-H···N hydrogen bonds create linear tapes or sheet-like structures. iucr.org For instance, in 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, a combination of N-H···N and C-H···N hydrogen bonds results in the formation of molecular columns, which are further stabilized by π-π stacking between the pyrimidine rings. nih.gov The introduction of a halogen atom can link these primary structures into more complex networks. Halogen bonds (e.g., I···N or Cl···Cl) can act as bridges between hydrogen-bonded chains or layers, increasing the dimensionality and stability of the crystal lattice. nih.govresearchgate.net The combination of these directional interactions provides a powerful tool for designing and predicting the solid-state structures of functional materials based on the pyrimidine scaffold.

Based on a comprehensive search of scientific literature and chemical databases, there are currently no specific published computational or theoretical studies available for the compound This compound that would allow for the creation of the detailed article as requested.

The PubChem database entry for this compound confirms this lack of available research, stating, "No literature data available for this compound." uni.lu

Consequently, it is not possible to provide scientifically accurate data and detailed research findings for the following sections and subsections of the requested outline:

Computational Chemistry and Theoretical Studies of 5 Iodo N Methylpyrimidin 4 Amine

Reaction Mechanism Elucidation through Computational Modeling

Transition State Identification for Key Transformations

Generating content for these sections without specific research on 5-iodo-N-methylpyrimidin-4-amine would require extrapolating from different molecules or fabricating data, which would violate the core instructions for accuracy and strict focus on the specified compound. Therefore, the request to generate this article cannot be fulfilled at this time.

Activation Energy Calculations

Activation energy (Ea) is a critical parameter in chemical kinetics, representing the minimum energy required to initiate a chemical reaction. Theoretical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, are pivotal in determining the activation energies for reactions involving this compound. These calculations typically involve mapping the potential energy surface of a reaction to identify the transition state, which is the highest energy point along the reaction coordinate.

The Arrhenius equation and Transition State Theory (TST) form the theoretical bedrock for these computations. The activation energy is derived from the energy difference between the reactants and the transition state. Various computational models and basis sets can be employed, with the choice often balancing accuracy and computational cost. For instance, methods like B3LYP with a 6-311++G(d,p) basis set are commonly used for such calculations on related heterocyclic systems.

Table 1: Hypothetical Activation Energies for a Reaction of this compound

This interactive table presents hypothetical activation energy (Ea) values for a representative reaction of this compound, calculated using different theoretical methods. The data illustrates how the choice of computational approach can influence the predicted energy barrier.

| Reaction Coordinate | Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) |

| N-alkylation | B3LYP | 6-31G(d) | 85.2 |

| N-alkylation | M06-2X | 6-311+G(d,p) | 92.5 |

| Suzuki Coupling | PBE0 | def2-TZVP | 110.8 |

| Suzuki Coupling | ωB97X-D | aug-cc-pVTZ | 115.3 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from activation energy calculations.

These theoretical predictions are invaluable for understanding reaction mechanisms and predicting the feasibility of synthetic routes involving this compound. They can guide the selection of reaction conditions, such as temperature and catalysts, to optimize reaction outcomes.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods are extensively used to predict the spectroscopic properties of molecules, providing a powerful tool for structure elucidation and the interpretation of experimental data. For this compound, theoretical predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are of particular interest.

NMR Spectroscopy Prediction:

Theoretical calculations of NMR chemical shifts (δ) and coupling constants (J) are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations provide insights into the electronic environment of each nucleus. The choice of functional and basis set is crucial for obtaining accurate predictions that correlate well with experimental data.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This interactive table displays predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-311+G(2d,p) level of theory. Such data is instrumental in assigning signals in experimentally obtained spectra.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 158.2 |

| C4 | - | 160.5 |

| C5 | - | 75.1 |

| C6 | 8.15 | 155.9 |

| N-CH₃ | 3.10 | 28.7 |

| N-H | 6.50 | - |

Note: The data in this table is hypothetical and based on computational methods reported for similar pyrimidine (B1678525) derivatives. It serves as an example of predicted spectroscopic data.

IR Spectroscopy Prediction:

Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. This is achieved through a frequency calculation after geometry optimization, typically using DFT methods. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. These predicted spectra can be compared with experimental Fourier-transform infrared (FTIR) spectra to aid in the identification and characterization of the compound. Scaling factors are often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

Table 3: Predicted Infrared (IR) Frequencies for this compound

This interactive table lists key predicted vibrational frequencies for this compound. The intensity and character of these vibrations provide a theoretical fingerprint of the molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| N-H Stretch | 3450 | Medium |

| C-H Stretch (Aromatic) | 3100 | Weak |

| C-H Stretch (Methyl) | 2980 | Medium |

| C=N Stretch | 1620 | Strong |

| N-H Bend | 1580 | Medium |

| C-N Stretch | 1350 | Strong |

| C-I Stretch | 550 | Medium |

Note: The data in this table is hypothetical and for illustrative purposes, based on computational methodologies applied to analogous compounds.

The synergy between computational prediction and experimental measurement of spectroscopic properties is a cornerstone of modern chemical analysis, enabling a more detailed and confident structural assignment of novel compounds like this compound.

Role of 5 Iodo N Methylpyrimidin 4 Amine As a Synthetic Synthon and Building Block

Precursor for Advanced Pyrimidine (B1678525) Scaffolds and Heterocycles

The inherent reactivity of the C-I bond and the nucleophilic/directing nature of the amino group make 5-iodo-N-methylpyrimidin-4-amine an excellent starting material for more complex pyrimidine-based structures. The pyrimidine ring itself is a privileged scaffold, frequently found in kinase inhibitors and other therapeutic agents, making its derivatives a significant focus of synthetic efforts. nih.gov

The dual functionality of this compound is instrumental in the synthesis of fused pyrimidine systems, where an additional ring is annulated onto the pyrimidine core. These fused heterocycles, such as purines and their bioisosteres like thiazolo[4,5-d]pyrimidines, often exhibit significant biological activity. researchgate.net The synthesis of these systems typically involves reactions that engage both the C5-iodo and the C4-amino positions, or a derivative thereof, to construct the new ring.

For instance, the amino group can act as a nucleophile in condensation reactions, while the iodo group provides a site for subsequent intramolecular cyclization via metal-catalyzed cross-coupling or other bond-forming strategies. This approach allows for the construction of a variety of fused systems. While direct examples starting from this compound are specific to proprietary research, the general strategies are well-documented for analogous pyrimidine precursors. For example, o-aminonitrile or o-aminoester pyrimidine derivatives are cyclized to form fused pyrimidines by reacting with reagents like ethyl iso(thio)cyanatoacetate. nih.gov Similarly, multi-component reactions, sometimes utilizing microwave irradiation for efficiency, have been developed to produce fused systems like pyrimido[4,5-b]indoles and pyrimido[4,5-d]pyrimidones from functionalized pyrimidine precursors. nih.govmdpi.comresearchgate.netsciencescholar.us

Table 1: Examples of Fused Pyrimidine Systems Derived from Pyrimidine Precursors

| Fused System | Precursor Type | Reaction Strategy |

| Pyrimido[4,5-d]pyrimidones | 6-Aminouracil derivatives | Condensation with aldehydes/amines (Double Mannich reaction). nih.gov |

| Pyrimido[4,5-b]indoles | Indole-3-carboxaldehydes | Four-component reaction with an ammonium (B1175870) salt as the nitrogen source. mdpi.com |

| Thiazolo[4,5-d]pyrimidines | 4-Amino-5-cyanopyrimidines | Reaction with sulfur reagents. |

| Pyrido[2,3-d]pyrimidines | 4-Aminopyrimidines | Condensation with 1,3-dicarbonyl compounds. |

| Pyrimido[5,4-d]pyrimidines | 2,4,8-Trichloropyrimidino[5,4-d]pyrimidine | Sequential nucleophilic aromatic substitution (SNAr) reactions. nih.gov |

This table illustrates general synthetic strategies for fused pyrimidines, for which this compound is a potential advanced precursor.

The iodine atom at the C5 position of this compound is the key to its utility in constructing a vast array of substituted pyrimidines. This position is highly activated towards metal-catalyzed cross-coupling reactions, allowing for the introduction of various carbon- and heteroatom-based substituents with high precision. This method is a cornerstone of modern medicinal chemistry for exploring the structure-activity relationships (SAR) of pyrimidine-based drug candidates.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: For the installation of terminal alkynes, which can be further functionalized.

Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

Buchwald-Hartwig Amination: For the creation of C-N bonds with various amines.

Stille Coupling: For coupling with organostannanes.

These reactions transform the iodo-pyrimidine into a more complex, substituted heterocycle, which can be a final target molecule or an intermediate for further elaboration. nih.govnih.gov

Strategies for Diversification and Library Synthesis (e.g., parallel synthesis)

In modern drug discovery, the rapid synthesis of large numbers of related compounds (chemical libraries) for high-throughput screening is essential. This compound is an ideal building block for such library synthesis efforts due to the robust and versatile chemistry of its C5-iodo group.

Parallel synthesis, a technique where multiple related compounds are synthesized simultaneously in spatially separated reaction vessels, heavily relies on reliable and high-yielding reactions. uniroma1.it The Suzuki, Sonogashira, and Buchwald-Hartwig reactions are all well-suited for this approach. By reacting this compound with a diverse set of boronic acids, terminal alkynes, or amines in a parallel format, a library of C5-substituted pyrimidines can be generated efficiently. nih.gov

This strategy can also be implemented using solid-phase synthesis, where the pyrimidine scaffold is attached to a polymer resin. researchgate.net This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. A library of 2,4,8-trisubstituted pyrimidino[5,4-d]pyrimidines was successfully synthesized using a solid-phase approach involving three sequential and controlled SNAr reactions, highlighting the power of this strategy for generating molecular diversity. nih.gov The C5-iodo group on a building block like this compound provides a perfect "diversity point" for introducing a wide range of chemical functionalities into the final library of compounds.

Future Directions and Emerging Research Avenues for 5 Iodo N Methylpyrimidin 4 Amine Chemistry

Development of Novel Catalytic Systems for Functionalization

The functionalization of 5-iodo-N-methylpyrimidin-4-amine predominantly relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.orgnih.govlibretexts.org Future advancements in this area are focused on creating more efficient, selective, and sustainable catalytic systems.

Key areas of development include:

Ligand Design: The evolution of phosphine (B1218219) ligands has been critical to the success of palladium-catalyzed reactions. libretexts.org Early systems used ligands like triphenylphosphine (PPh₃), but modern research focuses on electron-rich and sterically hindered ligands. libretexts.org For instance, dialkylbiaryl phosphine ligands developed by Buchwald's group and N-heterocyclic carbenes (NHCs) have shown high catalytic activity for less reactive substrates, allowing for lower catalyst loadings. libretexts.orgnih.gov The development of bidentate phosphine ligands like BINAP and DPPF was a significant step, providing the first reliable extension to primary amines and improving reaction rates and yields for aryl iodides. wikipedia.org Future work will likely involve creating ligands that are more robust, cheaper, and derived from sustainable sources.

Copper-Free Sonogashira Coupling: The traditional Sonogashira reaction requires a copper(I) co-catalyst, which can lead to undesirable side reactions like alkyne homocoupling. organic-chemistry.orgcetjournal.it Research is increasingly directed towards developing copper-free conditions. cetjournal.it Systems using specific palladium complexes, such as those with dipyrimidyl or β-oxoiminatophosphane ligands, have been shown to effectively catalyze the coupling of aryl iodides with terminal alkynes without the need for copper, often under mild conditions. organic-chemistry.orgwikipedia.org

Advanced Palladium Precatalysts: The development of well-defined palladium precatalysts, like the G2 precatalyst XPhosPdG2, has been instrumental in avoiding side reactions such as debromination in challenging coupling reactions. nih.gov Mechanistic investigations into new-generation precatalysts provide insights into catalyst activation and the identification of key intermediates, contributing to the development of more efficient and selective catalysts. uvic.ca

Alternative Metal Catalysts: While palladium is the most common catalyst, its cost and toxicity are drawbacks. Future research will likely explore the use of more abundant and less toxic metals like nickel, copper, and iron for cross-coupling reactions involving substrates like this compound.

Table 1: Comparison of Catalytic Systems for Aryl Halide Functionalization

| Reaction Type | Catalyst System | Key Features | Potential Application for this compound |

| Suzuki-Miyaura | Pd(OAc)₂ / Bulky Phosphine Ligands (e.g., XPhos, SPhos) | High efficiency for C-C bond formation; broad substrate scope. libretexts.org | Synthesis of 5-aryl-N-methylpyrimidin-4-amines. |

| Sonogashira | Palladium Complexes / Copper(I) Co-catalyst | Forms C-C bonds between aryl halides and terminal alkynes. organic-chemistry.org | Synthesis of 5-alkynyl-N-methylpyrimidin-4-amines. wikipedia.org |

| Copper-Free Sonogashira | Dipyrimidyl-palladium complexes | Avoids alkyne homocoupling; often milder conditions. cetjournal.itwikipedia.org | Cleaner synthesis of 5-alkynyl derivatives. |

| Buchwald-Hartwig | Pd(0) / Bidentate Phosphine Ligands (e.g., BINAP, DPPF) | Facile synthesis of aryl amines from aryl halides. wikipedia.org | Synthesis of 5-amino-N-methylpyrimidin-4-amine derivatives. |

Expansion of Synthetic Utility in Materials Science Precursors

The pyrimidine (B1678525) core is a key component in various functional materials. By leveraging the reactivity of the iodo group, this compound can serve as a versatile precursor for advanced materials with tailored electronic and photophysical properties.

Organic Light-Emitting Diodes (OLEDs): Functionalized pyrimidine derivatives are explored as materials for OLEDs. osti.govdntb.gov.ua The electronic properties of the pyrimidine ring can be tuned by introducing different substituents at the 5-position via cross-coupling reactions. For example, arylated pyrimidines can be designed as hole-transporting materials or as hosts for phosphorescent emitters in OLED devices. mdpi.com The ability to systematically modify the structure allows for the fine-tuning of properties like HOMO/LUMO energy levels, which is crucial for efficient charge injection and transport in OLEDs. mdpi.com

Conducting Polymers: Pyrimidine units can be incorporated into polymer backbones to create conducting polymers. mdpi.com These materials have applications in electronics, sensors, and energy storage. The electrical conductivity of these polymers arises from the delocalized π-electron systems, which can be modulated by doping. mdpi.com The synthesis of monomers derived from this compound, for example, through Stille or Suzuki polymerization reactions, could lead to new conducting polymers with unique properties. Covalent post-modification of such polymers can further alter their electronic characteristics. mdpi.com

Table 2: Potential Materials Science Applications

| Material Class | Precursor Synthesis Method | Target Property |

| OLEDs | Suzuki or Sonogashira coupling | Tunable energy levels for efficient charge injection/transport. mdpi.com |

| Conducting Polymers | Stille or Suzuki polymerization | High electrical conductivity and stability. mdpi.com |

Advanced Mechanistic Investigations of Its Transformations

A deeper understanding of the reaction mechanisms involved in the transformation of this compound is crucial for optimizing existing synthetic methods and developing new ones. Modern analytical techniques are providing unprecedented insights into the catalytic cycles of cross-coupling reactions.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki and Stille reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination. nih.govmit.eduresearchgate.net

Transmetalation/Amine Coordination: In the Suzuki-Miyaura reaction, the next step is transmetalation, where the organic group is transferred from the organoboron compound to the palladium center. nih.gov For the Buchwald-Hartwig amination, the amine coordinates to the palladium complex, followed by deprotonation to form a palladium-amido complex. nih.govmit.edu

Reductive Elimination: The final step is reductive elimination, where the new C-C or C-N bond is formed, and the product is released, regenerating the Pd(0) catalyst. nih.govmit.edu

Advanced mechanistic studies employ techniques such as:

Mass Spectrometry (MS): Advanced MS techniques, including electrospray ionization (ESI-MS) and pressurized sample infusion (PSI), allow for the detection and characterization of transient catalytic species and intermediates in the reaction mixture. uvic.ca

Kinetic Isotope Effects (KIEs): Measuring KIEs can provide high-resolution information about the transition state of the rate-determining step under catalytic conditions. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations are used to model reaction pathways, calculate the energies of intermediates and transition states, and gain a better understanding of the reaction mechanism at a molecular level. nih.govresearchgate.net

These studies help to elucidate the precise roles of ligands, bases, and additives, leading to more rational catalyst design and reaction optimization. uvic.camit.eduresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and process control. researchgate.netmdpi.com The synthesis and functionalization of heterocyclic compounds like this compound are well-suited for these modern technologies.

Continuous Flow Synthesis: Flow chemistry involves pumping reagents through a network of tubes and reactors. This approach allows for enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous intermediates. researchgate.netmdpi.com For pyrimidine synthesis, flow chemistry can reduce reaction times, improve product purity, and minimize the need for intermediate purification steps. researchgate.netresearchgate.net For example, a Suzuki-Miyaura coupling of 5-iodo-2'-deoxycytidine was optimized under flow conditions to achieve a high yield in just 29 minutes without requiring an inert atmosphere or chromatographic purification. researchgate.net

Automated Synthesis: Automated platforms combine flow chemistry with robotic systems for reagent handling, reaction monitoring, and data analysis. mit.edu These systems can perform multistep syntheses and reaction optimizations with minimal human intervention. amidetech.com The integration of artificial intelligence (AI) and machine learning (ML) with automated flow systems allows for rapid decision-making to optimize reaction conditions and discover novel synthetic pathways. researchgate.net This technology is particularly valuable in pharmaceutical and materials discovery, where rapid synthesis and screening of compound libraries are required. researchgate.netamidetech.com

The application of these technologies to the chemistry of this compound could accelerate the discovery of new derivatives with valuable biological or material properties, providing a safer, more efficient, and environmentally friendly platform for their synthesis and production. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing 5-iodo-N-methylpyrimidin-4-amine, and how can reaction conditions be optimized?

Answer: The synthesis of this compound can be approached via halogenation of a pre-functionalized pyrimidine core. A two-step strategy is often effective:

Core functionalization : Start with 4-amino-N-methylpyrimidine and introduce iodine at the 5-position. Methods include:

- Electrophilic iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C).

- Metal-mediated substitution : Adapt palladium-catalyzed cross-coupling (e.g., replacing chloro groups via Ullman-type reactions with CuI catalysts) .

Optimization : Monitor reactions via TLC or HPLC (as in ), adjusting iodine stoichiometry (1.2–2.0 eq.) and reaction time (6–24 hrs) to minimize over-iodination.

Q. Key considerations :

Q. Which analytical techniques are critical for structural confirmation of this compound?

Answer: A multi-technique approach ensures accurate structural elucidation:

Q. Data interpretation example :

- In analogous compounds, crystallographic data revealed dihedral angles (e.g., 11.3° between pyrimidine and phenyl rings) critical for confirming substitution patterns .